N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide
Description
N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with pyridine groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of pyridine and pyrrolidine moieties in its structure imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(19-15-3-1-2-7-18-15)20-10-6-14(12-20)11-13-4-8-17-9-5-13/h1-5,7-9,14H,6,10-12H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWURYLWLQSZTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=NC=C2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-bromoketones with 2-aminopyridine under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes C–C bond cleavage, leading to the formation of the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NBS, halogenated solvents, and sometimes catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of inhibitors for various enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the pyrrolidine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure but differ in the presence of an imidazo ring instead of a pyrrolidine ring.
Uniqueness
N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide is unique due to the combination of pyridine and pyrrolidine moieties, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
